molecular formula C20H21N3O3S B269140 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

カタログ番号 B269140
分子量: 383.5 g/mol
InChIキー: NMTQQFCKGVSXJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as BCT-100, is a small molecule that has been investigated for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer drugs.

作用機序

3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide destabilizes these oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells. 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a key process in tumor growth and metastasis.

実験室実験の利点と制限

One of the main advantages of 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is its unique mechanism of action. Because it targets HSP90, which is involved in the folding and stabilization of many oncogenic proteins, 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has the potential to inhibit a wide range of cancer types. However, like many other small molecule drugs, 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has limitations in terms of its bioavailability and toxicity. Further studies are needed to determine the optimal dosing and administration of 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide.

将来の方向性

There are several future directions for the investigation of 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. One potential application is in combination therapy with other cancer drugs. Because 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide targets a different pathway than many other cancer drugs, it has the potential to enhance the efficacy of these drugs when used in combination. Another future direction is the development of more potent and selective HSP90 inhibitors, which could improve the therapeutic potential of this class of drugs. Finally, further studies are needed to determine the safety and efficacy of 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in clinical trials.

合成法

The synthesis of 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with thiourea to form 3-{[(benzoylamino)carbothioyl]amino}benzoic acid. The final step involves the reaction of this intermediate with tetrahydro-2-furanylmethylamine to form 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide.

科学的研究の応用

3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have potent anti-tumor activity in mouse models of breast cancer.

特性

製品名

3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

分子式

C20H21N3O3S

分子量

383.5 g/mol

IUPAC名

3-(benzoylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H21N3O3S/c24-18(21-13-17-10-5-11-26-17)15-8-4-9-16(12-15)22-20(27)23-19(25)14-6-2-1-3-7-14/h1-4,6-9,12,17H,5,10-11,13H2,(H,21,24)(H2,22,23,25,27)

InChIキー

NMTQQFCKGVSXJE-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3

正規SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。